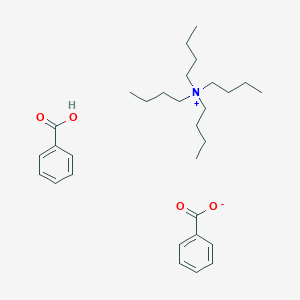

Tetrabutylammonium bibenzoate

Übersicht

Beschreibung

Tetrabutylammonium bibenzoate is a chemical compound that has been studied for its utility in various organic reactions. It is known for its role as a nucleophile and is soluble in organic solvents, which makes it a versatile reagent in synthetic chemistry. The compound has been characterized by various spectroscopic methods and its crystal structure has been elucidated, revealing interesting features such as short hydrogen bonds within the hydrogen bisbenzoate anion system .

Synthesis Analysis

The synthesis of tetrabutylammonium bibenzoate involves the use of tetrabutylammonium salts, which are key intermediates in several synthetic procedures. For instance, tetrabutylammonium salts have been used as templates in the stereoselective Norrish-Yang cyclization to produce trans-dihydrobenzofuranols with high stereoselectivities . Additionally, tetrabutylammonium triflate has been employed as a catalyst in the regiocontrolled synthesis of 2-oxygenated dihydrobenzofurans through a [3 + 2] coupling reaction .

Molecular Structure Analysis

The molecular structure of tetrabutylammonium bibenzoate has been determined by single-crystal X-ray diffraction. The crystal structure reveals that the benzoate residues in the anion are linked through a short symmetrical O—H—O hydrogen bond, with an O—O distance of 2.459(3)Å. The cations and anions in the crystal are connected by bifurcated C—H—O hydrogen bonds, forming infinite chain networks .

Chemical Reactions Analysis

Tetrabutylammonium salts are involved in a variety of chemical reactions. They have been used to initiate the anionic polymerization of acrylates and methacrylates at room temperature . Tetrabutylammonium bromide, a related compound, has been utilized as a catalyst for the synthesis of biscoumarin and dihydropyrano[c]chromene derivatives under eco-friendly conditions , and for the synthesis of 2,4,5-trisubstituted imidazoles in a neutral and recyclable catalytic system .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrabutylammonium bibenzoate are influenced by its molecular structure. The short hydrogen bonds within the anion contribute to its stability and reactivity. The solubility of the compound in organic solvents enhances its applicability in organic synthesis. The compound's ability to catalyze various reactions under mild conditions is indicative of its potential as a green chemistry catalyst .

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

Tetrabutylammonium salts, including tetrabutylammonium bibenzoate, have been widely utilized as catalysts in various chemical reactions. For instance, Tetrabutylammonium bromide (TBAB) is known for its role as a green catalyst in the synthesis of tetrahydrobenzo[b]pyran and pyrano[2,3-d]pyrimidinone derivatives, demonstrating the use of non-toxic components, short reaction times, and high yields (Mobinikhaledi & Fard, 2010). Similarly, Tetrabutylammonium salts were utilized as templates in the Norrish-Yang cyclization to achieve high stereoselectivities in the production of trans-dihydrobenzofuranols (Yamada et al., 2013).

Biological and Environmental Properties

Tetrabutylammonium salts, including bibenzoate derivatives, have also been studied for their biological and environmental properties. A study on a new set of room temperature ionic liquids (RTIL), including tetrabutylammonium bibenzoate, highlighted their solubility in water and organic solvents, effective conductivity, and antimicrobial properties against certain bacteria. Furthermore, their interaction with proteins like bovine serum albumin (BSA) and catalase (CAT) was noted (Saadeh et al., 2009).

Synthetic Applications in Organic Chemistry

The versatility of tetrabutylammonium salts extends to various synthetic applications in organic chemistry. Tetrabutylammonium fluoride (TBAF) has been reported as an efficient catalyst in the [3 + 2] cycloaddition reaction for the synthesis of 5-substituted 1H-tetrazoles (Amantini et al., 2004). Another study demonstrated the catalytic efficiency of Tetrabutylammonium bromide (TBABr) in the synthesis of 2-aminobenzochromene derivatives under microwave irradiation in aqueous medium (Pasha & Jayashankara, 2007).

Safety And Hazards

When handling Tetrabutylammonium bibenzoate, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, and all sources of ignition should be removed .

Eigenschaften

IUPAC Name |

benzoic acid;tetrabutylazanium;benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.2C7H6O2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*8-7(9)6-4-2-1-3-5-6/h5-16H2,1-4H3;2*1-5H,(H,8,9)/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZLNBROSTQFHOC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H47NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90454492 | |

| Record name | Bioxyanion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrabutylammonium bibenzoate | |

CAS RN |

116263-39-9 | |

| Record name | Bioxyanion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

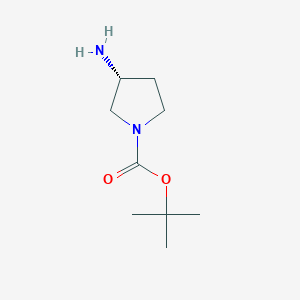

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

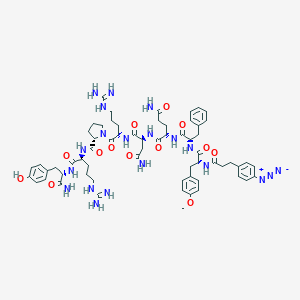

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(3-Methoxy-3-oxopropyl)phenyl]acetic acid](/img/structure/B125331.png)